1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 and a methylcyclopentyl group attached to the carbon atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated pyrazoles or other substituted derivatives.
Scientific Research Applications
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazole: Similar structure but lacks the amine group.
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-4-amine: Similar structure with the amine group at a different position.
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-ol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-5-(1-methylcyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-10(5-3-4-6-10)8-7-9(11)13(2)12-8/h7H,3-6,11H2,1-2H3 |
InChI Key |
FTWNLUKTMYPCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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